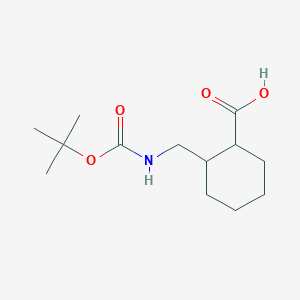

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Description

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position. The Boc group serves as a critical protecting moiety for amines, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical synthesis . Its molecular formula is C₁₃H₂₃NO₄ (calculated based on analogous structures), with a molecular weight of ~265.3 g/mol. The compound’s stereochemistry (cis/trans isomerism) and substituent positioning influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFRNOACLZZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Stepwise Protection-Coupling-Deprotection Strategy

This classical approach involves sequential functional group protection, coupling, and deprotection.

Aminomethyl Group Protection

The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) yield 92–95% Boc-protected intermediate.

Reaction Scheme:

$$

\text{Cyclohexanecarboxylic acid-NHCH}3 + \text{Boc}2\text{O} \xrightarrow{\text{TEA, THF}} \text{2-(Boc-aminomethyl)-cyclohexanecarboxylic acid}

$$

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂), forming an acyl chloride intermediate. Subsequent reaction with ammonia generates the primary amine.

Key Data:

- Activation Time: 3 hours

- Yield: 88%

Limitations

This method requires multiple purification steps, reducing overall efficiency (total yield: 70–75%).

Patent-Based Industrial Synthesis (CN107011216A)

A four-step scalable method from Chinese Patent CN107011216A achieves higher yields and purity.

Step 1: Carboxyl Reduction

Reactants:

- Trans-4-Boc-cyclohexanecarboxylic acid

- Sodium borohydride (NaBH₄)

- Lewis acid (e.g., AlCl₃)

Conditions:

Mechanism:

NaBH₄ reduces the carboxylic acid to a primary alcohol via a borate intermediate. Lewis acids enhance reactivity by polarizing the carbonyl group.

Step 2: Sulfonic Acid Ester Formation

Reactants:

- Trans-4-Boc-aminocyclohexanemethanol

- Methanesulfonyl chloride (MsCl)

Conditions:

Reaction:

$$

\text{ROH} + \text{MsCl} \xrightarrow{\text{TEA}} \text{ROMs} + \text{HCl}

$$

Step 3: Cyanation

Reactants:

- Methanesulfonate ester

- Potassium cyanide (KCN)

Conditions:

Step 4: Hydrolysis to Carboxylic Acid

Reactants:

- Nitrile intermediate

- Sodium hydroxide (NaOH)

Conditions:

Comparative Analysis of Methods

| Parameter | Stepwise Method | Patent Method |

|---|---|---|

| Total Yield | 70–75% | 85–90% |

| Purity | 95–98% | 99% |

| Steps | 3 | 4 |

| Scalability | Moderate | High |

| Key Advantage | Simplicity | High purity |

Reaction Optimization Insights

Solvent Selection

Industrial-Scale Production Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Amidation: EDCI, HOBt, amines.

Esterification: DCC, DMAP, alcohols.

Major Products Formed

Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.

Amidation: Amides of this compound.

Esterification: Esters of this compound.

Scientific Research Applications

Scientific Research Applications of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

This compound is a versatile compound employed across various scientific disciplines, including peptide synthesis, chemical modification of biomolecules, and medicinal chemistry. Its unique cyclohexane ring structure, bearing both a carboxylic acid group and a Boc-protected aminomethyl group, makes it a valuable building block in organic synthesis. The presence of the Boc protecting group is crucial, as it prevents unwanted reactions at the amine functionality.

Peptide Synthesis

This compound serves as a building block in the synthesis of peptides and proteins. The Boc group protects the amine during peptide assembly, allowing for selective deprotection in multi-step processes.

Chemical Modification of Biomolecules

This compound is useful for the chemical modification of biomolecules like proteins and antibodies. The ability to selectively deprotect the amine group allows researchers to conjugate the molecule to specific sites on biomolecules, altering their properties or attaching reporter groups.

Medicinal Chemistry

In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates requiring protected amine groups during synthesis. Its unique structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable component in drug design.

This compound, also known as trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, features a cyclohexane ring with both an aminomethyl and a carboxylic acid group. The Boc group protects the amine, which facilitates its use in various synthetic applications.

Enzyme Inhibition The biological activity of this compound primarily involves its role as an enzyme inhibitor:

- Binding to Enzymes The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

- Reactivity Modulation Upon deprotection (removal of the Boc group), the free amine can interact with various molecular targets, potentially leading to diverse biological effects.

Case Studies

Synthesis and Application in Drug Development Recent studies have focused on synthesizing new amide derivatives based on the structure of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid and assessing their biological activities in various models.

Comparative Analysis Research comparing trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid with similar compounds has highlighted its unique properties due to the trans configuration and Boc protection strategy, making it a valuable intermediate in organic synthesis.

One study focused on synthesizing new amide derivatives based on trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid to assess their biological activities. The synthesized dipeptides did not cause hemolysis at any concentrations, exhibited no significant cytotoxic effect on SC cells, and did not induce significant DNA damage .

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthetic processes. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Boc-Protected Cyclohexanecarboxylic Acid Derivatives

Key Observations :

- Positional Effects : The 2-position substitution in the target compound may confer steric hindrance differences compared to 3- or 4-position Boc-protected analogs, affecting reactivity in coupling reactions .

- Solubility: The 3-Boc analog () exhibits moderate aqueous solubility, likely due to reduced hydrophobicity compared to the 2-Boc-aminomethyl variant .

Amino-Substituted Cyclohexanecarboxylic Acids

Key Observations :

- Protection Necessity: Unprotected amines (e.g., trans-4-aminomethyl analog) require in-situ protection during synthesis to avoid side reactions, unlike Boc-protected derivatives .

- Carbamoyl vs. Aminomethyl: Carbamoyl-substituted derivatives (e.g., benzylcarbamoyl) exhibit higher molecular weights and altered hydrogen-bonding capacity (2 H-bond donors in benzylcarbamoyl vs. 1 in Boc-aminomethyl) .

Application-Based Comparison

Chemical Stability and Reactivity

- Boc Deprotection : The target compound’s Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), contrasting with carbamoyl derivatives (e.g., benzylcarbamoyl), which require harsher conditions .

- Thermal Stability: Boc-protected amines resist degradation at room temperature, whereas sec-butylamino carbamoyls () may exhibit lower thermal stability due to less steric shielding .

Biological Activity

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, also known as trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, is a compound characterized by a cyclohexane ring with an aminomethyl group and a carboxylic acid group. The presence of the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, facilitating its use in various synthetic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits unique steric and electronic properties due to its trans configuration and the presence of the Boc group, which influences its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The mechanism can be summarized as follows:

- Binding to Enzymes : The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

- Reactivity Modulation : Upon deprotection (removal of the Boc group), the free amine can interact with various molecular targets, potentially leading to diverse biological effects.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can exhibit significant enzyme inhibition properties. For example, studies have shown its potential in modulating hemostatic processes by influencing blood coagulation cascades.

Hemostatic Activity

A study evaluated the hemostatic properties of several amide derivatives related to this compound. The findings included:

- Clot Formation and Fibrinolysis : Assays demonstrated that certain derivatives significantly affected clot formation times and fibrinolytic efficiency.

- Prothrombin Time (PT) : Results indicated that some compounds decreased PT, suggesting enhanced coagulation effects.

| Compound | Prothrombin Time (s) | Activated Partial Thromboplastin Time (s) | Thrombin Time (s) |

|---|---|---|---|

| Control | 14.1 | 51.2 | 15.7 |

| Amide 1 | 13.5 | 52.0 | 14.6 |

| Amide 2 | 13.8 | 53.0 | 15.0 |

| Amide 3 | 14.0 | 54.5 | 15.4 |

Data derived from clotting assays comparing treated and untreated plasma samples.

Cytotoxicity and Genotoxicity

In evaluating the cytotoxic effects on monocyte/macrophage peripheral blood cell lines, it was found that:

- The synthesized dipeptides did not cause hemolysis at any tested concentrations.

- There were no significant cytotoxic effects observed on SC cells or DNA damage induced by these compounds .

Case Studies

- Synthesis and Application in Drug Development : A recent study focused on synthesizing new amide derivatives based on the structure of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid, assessing their biological activities in various models.

- Comparative Analysis with Other Compounds : Research comparing trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid with similar compounds highlighted its unique properties due to the trans configuration and Boc protection strategy, making it a valuable intermediate in organic synthesis.

Q & A

Basic: How can researchers optimize the synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid while preserving stereochemical integrity?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. Key steps include:

- Amino Group Protection : Use Boc-anhydride in a basic medium (e.g., DIPEA) to selectively protect the amine .

- Cyclohexane Ring Functionalization : Introduce carboxylic acid groups via catalytic hydrogenation or Grignard reactions, ensuring regioselectivity .

- Stereochemical Control : Employ chiral catalysts (e.g., L-proline derivatives) or enantiomerically pure starting materials to maintain trans/cis configurations .

Critical Parameter : Monitor reaction progress with LC-MS or chiral HPLC to confirm stereochemical purity .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify Boc-group retention (δ ~1.4 ppm for tert-butyl protons) and cyclohexane ring conformation .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ = 243.303 g/mol for Boc-protected derivatives) and detect impurities .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1680–1720 cm) for Boc and carboxylic acid groups .

Advanced: How can researchers resolve conflicting data on the compound’s solubility and its impact on biological activity?

Methodological Answer:

Contradictions in solubility (e.g., aqueous vs. organic solvents) often arise from stereoisomerism or pH-dependent ionization. To address this:

- pH Titration Studies : Measure solubility across pH 2–8 to identify optimal conditions for biological assays .

- Co-solvent Screening : Test DMSO-water or ethanol-water mixtures to enhance solubility without denaturing proteins in pharmacological studies .

- Correlate Solubility with Activity : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to link solubility to receptor-binding efficiency .

Advanced: What strategies are effective for analyzing enantiomeric purity in this compound derivatives?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate trans- and cis-isomers .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine) .

- Circular Dichroism (CD) : Compare CD spectra of synthesized compounds with known enantiomers to confirm stereochemistry .

Advanced: How can researchers design experiments to evaluate the compound’s role in modulating receptor binding (e.g., 5-HT1A)?

Methodological Answer:

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., [H]-8-OH-DPAT) to measure competitive binding affinity in hippocampal membranes .

- GTPγS Binding Assays : Quantify G-protein activation in rat dorsal raphe nucleus slices to assess functional agonism/antagonism .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified Boc groups or cyclohexane substituents to identify critical binding motifs .

Basic: What precautions are necessary when handling this compound in aqueous environments?

Methodological Answer:

- pH Stabilization : Maintain pH >5 to prevent Boc-group hydrolysis. Use buffers like Tris-HCl (pH 7.4) for biological assays .

- Moisture Control : Store the compound under inert gas (N/Ar) and use anhydrous solvents (e.g., THF) during synthesis .

- Safety Protocols : Follow hazard guidelines (e.g., P261, P305+P351+P338) for skin/eye protection due to irritant properties .

Advanced: How can computational methods complement experimental data for this compound’s conformational analysis?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict dominant chair/twist-boat cyclohexane conformations in solvated systems .

- Density Functional Theory (DFT) : Calculate energy barriers for Boc-group rotation or ring inversion to guide synthetic routes .

- Docking Studies : Model interactions with target receptors (e.g., 5-HT1A) using Schrödinger Suite or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.